molecular formula C19H27N3O3 B2832716 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide CAS No. 896372-48-8

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide

Cat. No. B2832716
CAS RN: 896372-48-8
M. Wt: 345.443
InChI Key: HELQXGMMJASSBR-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide” belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide” would be characterized by the presence of a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring . The specific substitutions at the 3rd position of the quinazoline ring and the N-(2-ethylhexyl)propanamide group would further define the structure.


Chemical Reactions Analysis

The chemical reactions of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide” would likely be influenced by the functional groups present in the molecule. The amide group could undergo hydrolysis, and the quinazoline ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Future Directions

Future research on “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide” could focus on elucidating its potential biological activities and exploring its possible applications in medicine or other fields . Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail.

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-5-8-14(4-2)13-20-17(23)11-12-22-18(24)15-9-6-7-10-16(15)21-19(22)25/h6-7,9-10,14H,3-5,8,11-13H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELQXGMMJASSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethylhexyl)propanamide

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